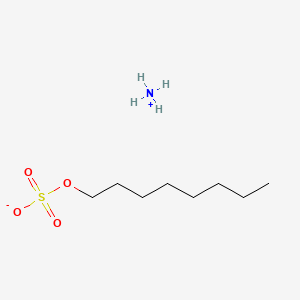
Ammonium octyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium octyl sulfate, also known as sulfuric acid monooctyl ester ammonium salt, is an anionic surfactant widely used in various industries. It is known for its excellent wetting, penetrating, foaming, and emulsifying properties. The compound is represented by the molecular formula C8H21NO4S and has a molecular weight of 227.32 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium octyl sulfate is typically synthesized through the sulfation of octanol with sulfur trioxide, followed by neutralization with ammonia. The reaction is carried out in a continuous reactor, such as a falling film reactor, where octanol and sulfur trioxide react in a 1:1 molar ratio at temperatures between 30-60°C .
Industrial Production Methods: In industrial settings, the sulfation process is often conducted using a falling film reactor to ensure efficient mixing and reaction. The resulting product is then neutralized with ammonia to form this compound. This method is widely used due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium octyl sulfate primarily undergoes hydrolysis, reduction, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to produce octanol and sulfuric acid.
Reduction: In the presence of reducing agents, it can be reduced to octanol and ammonium sulfate.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Major Products Formed:
Hydrolysis: Octanol and sulfuric acid.
Reduction: Octanol and ammonium sulfate.
Substitution: Various substituted octyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ammonium octyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Wirkmechanismus
The primary mechanism of action of ammonium octyl sulfate is its ability to reduce surface tension, which enhances the wetting and spreading of liquids. This property is due to the presence of the hydrophobic octyl group and the hydrophilic sulfate group, which allows the compound to interact with both water and oil phases. In biological systems, it can disrupt cell membranes by interacting with lipid bilayers, leading to cell lysis .
Vergleich Mit ähnlichen Verbindungen
Ammonium lauryl sulfate: Another anionic surfactant with a longer alkyl chain, providing stronger emulsifying properties.
Sodium dodecyl sulfate: A widely used surfactant with similar properties but different cationic component.
Ammonium decyl sulfate: Similar structure with a slightly longer alkyl chain, offering different solubility and foaming characteristics.
Uniqueness: Ammonium octyl sulfate is unique due to its balance of hydrophobic and hydrophilic properties, making it highly effective in applications requiring moderate surfactant strength. Its ability to function in a wide pH range and its stability in hard water further distinguish it from other surfactants .
Eigenschaften
CAS-Nummer |
67633-88-9 |
|---|---|
Molekularformel |
C8H21NO4S |
Molekulargewicht |
227.32 g/mol |
IUPAC-Name |
azanium;octyl sulfate |
InChI |
InChI=1S/C8H18O4S.H3N/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11);1H3 |
InChI-Schlüssel |
PYWCSLGSEKAVNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOS(=O)(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















